3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a triazole ring in its structure makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-butanoic acid hydrazide with formaldehyde and ammonium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-4-methyl-1,2,4-triazole: Lacks the dihydro component but shares the triazole and aminomethyl groups.
4-methyl-1,2,4-triazol-5-one: Similar triazole ring but without the aminomethyl group.
3-(aminomethyl)-1,2,4-triazole: Similar structure but without the methyl group.
Uniqueness
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its aminomethyl group, methyl group, and dihydro-triazole ring. This combination provides a unique set of chemical properties and reactivity patterns that are not observed in its similar compounds.
Properties
Molecular Formula |
C4H8N4O |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-8-3(2-5)6-7-4(8)9/h2,5H2,1H3,(H,7,9) |
InChI Key |
ANWXQDLGWBYZCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=O)CN |
Origin of Product |
United States |
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